1,4'-Bipiperidin-3-ol disuccinate (salt)
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Overview
Description
1,4’-Bipiperidin-3-ol disuccinate (salt) is a chemical compound with the molecular formula C10H20N2O.2C4H6O4 and a molecular weight of 420.46 g/mol . It is a derivative of piperidine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4’-Bipiperidin-3-ol disuccinate (salt) typically involves the reaction of piperidine derivatives with succinic acid under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of 1,4’-Bipiperidin-3-ol disuccinate (salt) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1,4’-Bipiperidin-3-ol disuccinate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogens and alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1,4’-Bipiperidin-3-ol disuccinate (salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,4’-Bipiperidin-3-ol disuccinate (salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic heterocyclic amine with similar structural features.
N-Methylpiperidine: A methylated derivative of piperidine.
Piperazine: Another heterocyclic amine with a similar ring structure.
Uniqueness
1,4’-Bipiperidin-3-ol disuccinate (salt) is unique due to its specific functional groups and the presence of the disuccinate moiety. This gives it distinct chemical and biological properties compared to other similar compounds, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
butanedioic acid;1-piperidin-4-ylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2C4H6O4/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9;2*5-3(6)1-2-4(7)8/h9-11,13H,1-8H2;2*1-2H2,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZHPEOLWNHOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCNCC2)O.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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